molecular formula C12H9NO2 B3106873 2-Methylbenzofuro[2,3-b]pyridin-8-ol CAS No. 1609373-97-8

2-Methylbenzofuro[2,3-b]pyridin-8-ol

Cat. No.: B3106873
CAS No.: 1609373-97-8
M. Wt: 199.2 g/mol
InChI Key: AZPLNXIXAQJLJJ-UHFFFAOYSA-N
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Description

2-Methylbenzofuro[2,3-b]pyridin-8-ol (CAS 1609373-97-8) is a high-purity, tricyclic heterocyclic compound with the molecular formula C12H9NO2. This molecule features a benzofuro[2,3-b]pyridine core, which is recognized as a privileged structure in medicinal chemistry due to its proven ability to bind to diverse biological targets . The scaffold is substituted with a methyl group at the 2-position and a hydroxyl group at the 8-position, offering unique electronic and steric properties for advanced research applications . This compound serves as a crucial synthetic intermediate in discovering novel pharmaceutical compounds. Its applications are particularly promising in developing CNS-active molecules and as a building block for novel fluorescent probes, leveraging its conjugated π-electron system . Recent scientific investigations highlight the significant potential of this chemical class, with related benzofuro[2,3-b]pyridine derivatives being explored as novel and specific inhibitors of ferritinophagy for suppressing ferroptosis, a form of regulated cell death . Furthermore, the structural motif is valuable in materials science, where similar fused heterocycles demonstrate strong photoluminescence properties with high quantum yields, making them candidates for organic light-emitting devices (OLEDs) and chemical sensors . Supplied as a crystalline solid with ≥95% purity verified by HPLC, this product is ideal for demanding research in organic synthesis, drug discovery, and materials development . It is packaged under inert conditions to ensure stability and is accompanied by comprehensive analytical data, including 1H/13C NMR, HPLC, and MS spectra. This product is sold for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or human and animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1]benzofuro[2,3-b]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-5-6-9-8-3-2-4-10(14)11(8)15-12(9)13-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPLNXIXAQJLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Methylbenzofuro 2,3 B Pyridin 8 Ol

Classical and Advanced Synthetic Approaches to the Benzofuro[2,3-b]pyridine (B12332454) Core Scaffold

The synthesis of the benzofuro[2,3-b]pyridine core can be achieved through various strategic approaches, ranging from classical cyclization reactions to modern transition metal-catalyzed methods. These methodologies offer diverse entry points to this valuable heterocyclic system.

Strategies Involving Benzofuran-2-amine (B3047424) Precursors

One established route to the benzofuro[2,3-b]pyridine scaffold involves the use of benzofuran-2-amine precursors. This approach leverages the reactivity of the amine group to construct the fused pyridine (B92270) ring. The general strategy involves the condensation of the benzofuran-2-amine with a suitable three-carbon synthon, which can undergo subsequent cyclization and aromatization to afford the target heterocycle. The specific nature of the three-carbon unit and the reaction conditions can be varied to introduce different substituents onto the pyridine ring.

Intramolecular Cyclization Pathways and Annulation Reactions

Intramolecular cyclization represents a powerful strategy for the construction of the benzofuro[2,3-b]pyridine core. researchgate.net These methods often involve the formation of a key C-C or C-O bond to close the final ring of the tricyclic system. researchgate.net One such approach is the intramolecular cyclization of appropriately substituted arylhetaryl ethers. researchgate.net Another pathway involves the intramolecular cyclization of 2-hetaryl-substituted phenol (B47542) derivatives. researchgate.net Annulation reactions, where a new ring is fused onto a pre-existing benzofuran (B130515) core, also provide a viable synthetic route. researchgate.net These strategies can offer high efficiency and control over the final structure, although they may sometimes necessitate multi-step syntheses and specific reaction conditions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Boronic Acid Derivatives)

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, and the synthesis of the benzofuro[2,3-b]pyridine scaffold is no exception. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a particularly versatile tool.

For instance, 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine can be coupled with aryl or heteroaryl halides to introduce a variety of substituents at the 8-position. A specific example is the synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. chemicalbook.com In this reaction, the boronic ester derivative is reacted with 2-bromopyridine (B144113) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent like tetrahydrofuran. chemicalbook.com This methodology provides a direct and efficient means to form a C-C bond between the benzofuro[2,3-b]pyridine core and a pyridine ring. chemicalbook.com

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine chemicalbook.com

Reactant 1Reactant 2CatalystBaseSolventYield
2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine2-bromopyridineTetrakis(triphenylphosphine)palladium(0)Potassium carbonateTetrahydrofuran80%

Phosphine-Free C-H Activation Methodologies

In the pursuit of more sustainable and efficient synthetic methods, phosphine-free C-H activation has emerged as a significant area of research. These methodologies avoid the use of often expensive and air-sensitive phosphine (B1218219) ligands. While specific examples for the direct synthesis of the 2-Methylbenzofuro[2,3-b]pyridin-8-ol core via phosphine-free C-H activation are not detailed in the provided context, this approach represents a frontier in heterocyclic synthesis. The general principle involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby reducing the need for pre-functionalized starting materials and minimizing waste.

Derivatization Strategies for this compound

Once the this compound core is synthesized, the hydroxyl group at the 8-position serves as a versatile handle for further chemical modifications.

Synthesis of Sulfonate Esters (e.g., Trifluoromethanesulfonates)

The hydroxyl group of this compound can be readily converted into a sulfonate ester, such as a trifluoromethanesulfonate (B1224126) (triflate). This transformation is significant because triflates are excellent leaving groups in various cross-coupling reactions. The synthesis of 2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate provides a key intermediate for introducing a wide range of substituents at the 8-position through reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. This derivatization dramatically expands the chemical space accessible from the parent phenol.

Formation of Boronic Acid and Pinacol (B44631) Ester Derivatives

The conversion of the hydroxyl group at the C-8 position of this compound into a boronic acid or its corresponding pinacol ester is a pivotal transformation. These derivatives are exceptionally versatile intermediates, primarily for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents at the C-8 position, thereby enabling the synthesis of a diverse library of analogues.

The synthesis of the pinacol ester derivative, 2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine, can be achieved from the corresponding triflate precursor, 2-methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate. A common method involves a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B136004) (B₂pin₂).

A representative synthetic protocol for a similar transformation is outlined in the table below, based on established methodologies for heteroaryl triflates.

StepReagent/CatalystSolventConditionsProduct
1Bis(pinacolato)diboronDioxanePd(dppf)Cl₂, Potassium acetate2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine
2Hydrolysis (optional)Acid/BaseAqueous conditions(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid

The resulting boronic acid pinacol ester is a stable, crystalline solid that can be readily purified and stored. Subsequent hydrolysis of the pinacol ester, typically under acidic or basic conditions, affords the corresponding boronic acid. Both the boronic acid and its pinacol ester are crucial for creating carbon-carbon bonds, significantly expanding the chemical space accessible from the parent 8-hydroxy compound.

Functionalization at Pyridine and Benzofuran Moieties

The benzofuro[2,3-b]pyridine core possesses distinct regions of reactivity, allowing for selective functionalization of both the pyridine and the benzofuran moieties.

Pyridine Moiety: The nitrogen atom in the pyridine ring influences its reactivity towards both electrophilic and nucleophilic reagents. Electrophilic aromatic substitution on the pyridine ring of similar systems is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, under forcing conditions, substitution can occur, typically at the positions meta to the nitrogen. Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The introduction of a good leaving group at these positions facilitates substitution by a variety of nucleophiles. For instance, a chloro or bromo substituent at a position activated by the pyridine nitrogen can be displaced by amines, alkoxides, or thiolates.

Benzofuran Moiety: The benzofuran part of the molecule is generally more susceptible to electrophilic attack than the pyridine ring. The electron-rich nature of the furan (B31954) ring directs electrophiles to the C-3 position, although this position is already substituted in the parent compound. The benzene (B151609) ring of the benzofuran moiety can undergo electrophilic substitution, with the directing effects of the fused furan ring and the methyl group influencing the regioselectivity.

A powerful method for introducing substituents onto the pyridine ring is through the aforementioned Suzuki-Miyaura cross-coupling reaction. Starting from the 8-boronic acid pinacol ester, a diverse range of functional groups can be introduced. For example, the coupling with 2-bromopyridine in the presence of a palladium catalyst and a base yields 2-methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine. chemicalbook.com

Reactant 1Reactant 2CatalystBaseSolventProduct
2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine2-bromopyridineTetrakis(triphenylphosphine)palladium(0)Potassium carbonateTetrahydrofuran2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine chemicalbook.com

This reaction highlights the utility of the boronic ester in functionalizing the pyridine moiety at the C-8 position.

Generation of Analogues for Medicinal Chemistry Programs

The benzofuro[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. acs.org The generation of analogues of this compound is a key strategy in drug discovery programs to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Recent studies have highlighted the potential of benzofuro[2,3-b]pyridine derivatives in various therapeutic areas. For instance, a library of these compounds was synthesized and evaluated for their ability to inhibit ferroptosis, a form of regulated cell death. acs.orgacs.org One analogue, designated as 4k in the study, demonstrated significant activity in suppressing ferroptosis and was identified as a novel inhibitor of ferritinophagy. acs.orgacs.org This was achieved through a diversity-oriented synthesis approach, showcasing the importance of generating a wide range of analogues. acs.org

The synthetic strategies discussed previously, particularly the Suzuki-Miyaura coupling of the 8-boronic acid derivative, are instrumental in creating these libraries of analogues. By varying the coupling partner, a multitude of substituents can be introduced at the C-8 position, allowing for systematic exploration of the effects of different functional groups on biological activity.

Furthermore, derivatives of the related benzofuro[3,2-b]pyridin-2(1H)-one scaffold have been designed and synthesized as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ) for the treatment of leukemia. nih.gov This underscores the therapeutic potential of the broader benzofuropyridine class of compounds. The antibacterial activity of N-methylbenzofuro[3,2-b]quinoline derivatives has also been investigated, suggesting that these scaffolds can be a source of new antibiotics. nih.gov

Principles of Green Chemistry in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its analogues to minimize environmental impact. These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency.

Several green chemistry approaches are applicable to the synthesis of benzofuropyridine derivatives:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of synthetic routes in greener solvents like water, ethanol, or supercritical fluids is a key goal. For example, Suzuki cross-coupling reactions for the synthesis of 2-arylbenzofuran derivatives have been successfully performed in aqueous media.

Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry. Palladium-catalyzed reactions, while powerful, often involve a precious metal. The development of highly efficient catalysts that can be used in low loadings and recycled is an active area of research. Metal-free synthesis strategies are also being explored. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates (one-pot synthesis) can significantly reduce solvent usage, purification steps, and waste generation. An efficient one-pot procedure for the synthesis of benzofuropyridines has been reported, involving a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and tandem reactions are often highly atom-economical. Copper-catalyzed [4+2] annulation of ketoxime acetates with acetoacetanilide (B1666496) has been developed as an efficient route to benzofuro[2,3-c]pyridines. rsc.org

By incorporating these principles, the synthesis of this compound analogues can be made more sustainable and environmentally friendly, which is a critical consideration for large-scale production in medicinal chemistry programs. The application of green chemistry not only reduces the environmental footprint but can also lead to more efficient and cost-effective synthetic processes. jetir.orgepitomejournals.com

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methylbenzofuro 2,3 B Pyridin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of the molecular structure of 2-Methylbenzofuro[2,3-b]pyridin-8-ol and its derivatives can be achieved.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused ring system, the methyl group, and the hydroxyl proton.

The aromatic region would typically display a complex set of signals for the five protons on the benzofuro[2,3-b]pyridine (B12332454) core. The protons on the pyridine (B92270) ring are generally observed at a lower field (higher ppm) compared to those on the benzene (B151609) ring due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the precise assignment of each aromatic proton. The methyl group (CH₃) at the C2 position is expected to appear as a sharp singlet in the upfield region of the spectrum. The hydroxyl (OH) proton at the C8 position would appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (at C2)2.4 - 2.7Singlet
Aromatic H6.8 - 8.5Multiplets
OH (at C8)5.0 - 10.0Broad Singlet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a broadband-decoupled ¹³C NMR spectrum of this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. youtube.com Carbons in the aromatic rings typically resonate in the range of 110-160 ppm. libretexts.org The carbons bonded to the heteroatoms (oxygen and nitrogen), such as C8, C8a, C9a, and C4a, are expected to be shifted downfield. ipb.ptmdpi.com The carbon of the methyl group (C12) would appear at a significantly higher field, typically between 15-30 ppm. libretexts.org The quaternary carbons (those without attached protons) usually show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2150 - 165
C3a115 - 130
C4140 - 155
C4a145 - 160
C5110 - 125
C6120 - 135
C7110 - 125
C8155 - 170
C8a140 - 155
C9115 - 130
C9a150 - 165
CH₃15 - 30

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of complex structures by revealing correlations between different nuclei. cncb.ac.cnresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to establish the connectivity of the protons within the benzene and pyridine rings. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the straightforward assignment of protonated carbons in the ¹³C NMR spectrum. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules like this compound. uliege.be This method typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal fragmentation. Given the molecular weight of 199.21 g/mol for the target compound, the ESI-MS spectrum would be expected to show a prominent ion at an m/z of approximately 200. catsyn.com

By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), characteristic fragmentation patterns can be observed. For the benzofuro[2,3-b]pyridine core, fragmentation may involve the loss of small neutral molecules or radicals. researchgate.netnih.gov Common fragmentation pathways for related heterocyclic systems include the loss of a methyl radical (•CH₃) or the elimination of carbon monoxide (CO). sapub.orgnih.gov

Table 3: Predicted ESI-MS Ions for this compound

IonPredicted m/zDescription
[M+H]⁺200.1Protonated molecule
[M+H - •CH₃]⁺185.1Loss of a methyl radical
[M+H - CO]⁺172.1Loss of carbon monoxide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. cncb.ac.cnresearchgate.net For this compound (molecular formula C₁₂H₉NO₂), HRMS would be used to confirm this exact formula by comparing the experimentally measured mass of the molecular ion to its calculated theoretical mass. researchgate.net This capability is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [C₁₂H₁₀NO₂]⁺ is 199.0657.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by examining the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups. In the analysis of this compound, the infrared spectrum would be expected to display a series of characteristic absorption bands corresponding to its distinct structural motifs. The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the hydroxyl group would likely appear in the 1260-1000 cm⁻¹ range.

The aromatic C-H stretching vibrations of the benzofuran (B130515) and pyridine ring systems are anticipated to be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within these aromatic rings would give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is expected to produce a strong absorption band, typically in the 1250-1050 cm⁻¹ range. The methyl group (-CH₃) would be identifiable by its characteristic C-H stretching vibrations around 2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. For related benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, characteristic N-H and C=O absorption peaks have been noted. researchgate.net

Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Hydroxyl (-OH)3200-3600O-H Stretch
Aromatic C-H3000-3100C-H Stretch
Methyl (-CH₃)~2960C-H Stretch
Aromatic C=C/C=N1450-1600Ring Stretch
Furan C-O-C1050-1250C-O Stretch
Hydroxyl C-O1000-1260C-O Stretch

Electronic Spectroscopy for Conjugation and Absorption Characteristics

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its conjugation and chromophoric properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within its extended conjugated system. Studies on similar furo[2,3-b]pyridine (B1315467) derivatives have shown absorption bands in the 250 to 390 nm range. researchgate.net The benzofuran and pyridine rings, along with the hydroxyl and methyl substituents, will influence the precise wavelengths of maximum absorption (λmax). The solvent used for analysis can also impact the spectrum due to solvatochromic effects.

Expected UV-Vis Absorption Maxima for Furo[2,3-b]pyridine Derivatives

Transition TypeExpected Wavelength Range (nm)
π → π250-350
n → π300-390

Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it typically needs to have a rigid, planar structure and an extended π-conjugated system, both of which are present in this compound. While specific fluorescence data for this compound is not available, related benzofuran and pyrido[2,3-b]indolizine derivatives are known to be fluorescent. researchgate.netmdpi.com The emission spectrum would be expected to be a mirror image of the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide further insights into the excited state dynamics of the molecule.

X-ray Diffraction Studies for Solid-State Structure Elucidation and Conformational Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the fused ring system and reveal the conformation of the methyl and hydroxyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, would be elucidated. While X-ray diffraction data for the specific title compound is not publicly available, studies on related heterocyclic structures like pyridin-2-yl- and 1,2,4-triazin-5-yl-2H-chromen-2-ones demonstrate the power of this technique in confirming molecular geometry and intermolecular interactions. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This method is crucial in the characterization of newly synthesized molecules, such as this compound and its derivatives, as it provides direct evidence for the empirical formula. The technique involves combusting a small, precisely weighed sample of the pure compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, generally within a margin of ±0.4%, serves as a strong confirmation of the compound's empirical formula and its purity.

For the parent compound, this compound, the molecular formula is C₁₂H₉NO₂. catsyn.com The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The molecular weight of C₁₂H₉NO₂ is 199.21 g/mol . catsyn.com

Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0112144.1272.36
HydrogenH1.00899.0724.55
NitrogenN14.01114.017.03
OxygenO16.00232.0016.06
Total 199.202 100.00

Elemental Analysis of a Representative Benzofuro[3,2-c]pyridine Derivative (C₁₁H₇NO) researchgate.net

ElementCalculated (%)Found (%)Difference (%)
Carbon78.0978.12+0.03
Hydrogen4.174.01-0.16
Nitrogen8.288.16-0.12

The close correlation between the calculated and found percentages for this related compound demonstrates the utility of elemental analysis in confirming the proposed chemical structure. researchgate.net Similar agreement would be expected for a pure sample of this compound. Discrepancies larger than the acceptable margin might indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Biological and Pharmacological Research Landscape of 2 Methylbenzofuro 2,3 B Pyridin 8 Ol Derivatives

Investigation of Cellular Signaling Pathway Modulation

Derivatives of benzofuro-fused pyridines and related heterocyclic systems have been investigated for their ability to modulate critical cellular signaling pathways involved in innate immunity and inflammation.

cGAS-STING Pathway Inhibition Studies of Benzofuro-Fused Pyridines/Pyrimidines

The cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. nih.gov While the primary focus of much research has been on STING agonists for applications in immuno-oncology and as vaccine adjuvants, the modulation of this pathway is a key area of investigation. nih.gov

Research into a series of benzofuran (B130515) derivatives has identified compounds that act as STING agonists, inducing the transcription of IFN-β. nih.gov These studies confirmed that the antiviral effect of these compounds was dependent on STING, as they were inactive in cells lacking IFN production. nih.gov The mechanism involves the activation of IRF3 phosphorylation, a key downstream event in the STING signaling cascade. nih.gov Although these studies focused on agonism, they underscore the potential of the benzofuran scaffold to interact with the STING protein. The development of inhibitors based on this scaffold could be a promising strategy for treating autoimmune diseases characterized by STING overactivation.

Compound ClassPathway TargetObserved EffectResearch Focus
Benzofuran derivativescGAS-STINGAgonism, IFN-β inductionAntiviral activity
Benzofuro[3,2-b]pyridin-2(1H)-one derivativesBtk/PI3KδDual InhibitionAnti-leukemia agents

This table summarizes the modulation of cellular signaling pathways by benzofuran-related compounds.

Toll-like Receptor (TLR) Activation/Modulation Research (e.g., TLR8-dependent NF-κB signaling for furo[2,3-c]pyridines)

Toll-like receptors (TLRs) are another class of pattern recognition receptors that play a vital role in the innate immune system. nih.gov Research on the isomeric furo[2,3-c]pyridine (B168854) scaffold has identified derivatives that specifically activate TLR8-dependent NF-κB signaling. researchgate.net Interestingly, these 2,3-diamino-furo[2,3-c]pyridines were found to be atypical agonists; while they activated TLR8, they did not induce the production of pro-inflammatory cytokines, suggesting a dissociation between receptor engagement and downstream signaling events. nih.gov

In contrast, the regioisomeric furo[2,3-c]quinolines were also found to be TLR8 agonists but did lead to the induction of cytokines such as TNF-α, IL-1β, IL-6, and IL-12. nih.gov This highlights how subtle changes in the fused heterocyclic system can significantly impact the downstream biological response. These findings suggest that the benzofuro[2,3-b]pyridine (B12332454) scaffold could be a valuable template for developing selective TLR modulators, with the potential to fine-tune the immune response.

Enzymatic Target Interactions

The rigid, planar structure of benzofuro[2,3-b]pyridine and its analogues makes them suitable candidates for interacting with enzymatic active sites, particularly those involving nucleic acids or ATP binding.

Topoisomerase Inhibition Research for Related Furo[3,2-c]quinoline Compounds

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.com Structurally related compounds, such as furo[2,3-b]quinoline (B11916999) derivatives, have been designed and synthesized as potential topoisomerase II inhibitors for the treatment of breast cancer. nih.govbenthamdirect.com Many of these derivatives exhibited significant cytotoxic activity against human breast cancer cell lines, with IC50 values in the low micromolar range. nih.govbenthamdirect.com Mechanistic studies revealed that a lead compound from this series arrested the cell cycle at the G2/M phase, consistent with the mechanism of action of topoisomerase II inhibitors. nih.govbenthamdirect.com

Furthermore, pyrazolo[4,3-f]quinoline derivatives have been evaluated for their ability to inhibit both topoisomerase I and IIα. mdpi.com One compound, in particular, showed potent inhibition of topoisomerase IIα, comparable to the established drug etoposide. mdpi.com These findings suggest that the broader family of furo- and benzofuro-quinoline/pyridine (B92270) scaffolds are promising for the development of novel anticancer agents targeting DNA topoisomerases.

Compound ScaffoldEnzyme TargetBiological ActivityIC50 Range (µM)
Furo[2,3-b]quinolineTopoisomerase IIAnticancer (Breast)5.60 - 26.24
Pyrazolo[4,3-f]quinolineTopoisomerase IIαAnticancer< 8 (GI50)

This table presents data on the enzymatic inhibition by related furoquinoline compounds.

Phosphatidylcholine-specific Phospholipase C (PC-PLC) Inhibition for Analogous Scaffolds

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme implicated in various cancers due to its role in producing pro-proliferative second messengers. nih.govnih.gov The search for novel PC-PLC inhibitors has led to the investigation of various heterocyclic scaffolds. Virtual screening efforts have identified pyrido[3,4-b]indoles as promising PC-PLC inhibitors. researchgate.net Subsequent testing of analogues confirmed that compounds from this series could exhibit potency comparable to or better than the well-known, non-drug-like inhibitor D609. researchgate.net

While direct studies on benzofuro[2,3-b]pyridine derivatives as PC-PLC inhibitors are not widely reported, the success of related indole- and pyridine-containing fused systems suggests that this is a viable avenue for future research. semanticscholar.org The ability of these scaffolds to interact with the enzymatic active site, potentially through chelation with zinc ions, makes them attractive starting points for inhibitor design. semanticscholar.org

Antimicrobial Research Focus

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action. Fused heterocyclic compounds have historically been a rich source of antimicrobial agents.

Research into N-methylbenzofuro[3,2-b]quinoline derivatives, which are structurally very similar to the benzofuro[2,3-b]pyridine core, has revealed potent antibacterial activity. nih.gov These quaternary pyridinium (B92312) compounds were effective against a range of pathogens, including drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium (VRE). nih.gov The proposed mechanism of action involves the inhibition of the bacterial cell division protein FtsZ. nih.gov Molecular docking studies and observations of changes in bacterial cell morphology supported the hypothesis that these compounds bind to FtsZ, disrupting its polymerization and GTPase activity, ultimately leading to cell death. nih.gov This research highlights the potential of the benzofuro-fused quinoline (B57606) and pyridine scaffolds as a foundation for developing new classes of antibiotics targeting bacterial cell division.

In Vitro Biological Assay Methodologies

Cell-Based Functional Assays (e.g., cytokine induction, cell viability, antiproliferative activity)

Derivatives of the benzofuropyridine scaffold have been subjected to a variety of cell-based functional assays to elucidate their biological activities, particularly focusing on antiproliferative effects, impact on cell viability, and modulation of inflammatory pathways.

Antiproliferative Activity and Cell Viability:

The cytotoxic and antiproliferative potential of benzofuro[2,3-b]pyridine and its isomers has been evaluated against a range of human cancer cell lines. A recent study identified a benzofuro[2,3-b]pyridine derivative, compound 4k, as a potent suppressor of ferroptosis, an iron-dependent form of regulated cell death. acs.org The activity of this compound was confirmed by measuring cell viability in various cancer cell lines, including HT-1080 (fibrosarcoma), 786-O (renal cell carcinoma), and MDA-MB-231 (breast cancer), following treatment with ferroptosis-inducing agents. acs.org

Analogous scaffolds also demonstrate significant antiproliferative effects. For instance, novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives were designed as dual inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), key enzymes in B-cell malignancies. nih.gov These compounds were shown to suppress the proliferation of multiple leukemia and lymphoma cell lines, such as Raji, HL60, and K562, at low micromolar concentrations. nih.gov Similarly, derivatives of furo[2,3-b]pyridine (B1315467) were synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, where they exhibited potent effects. cncb.ac.cn The widely used MTT assay is a common method for assessing the antiproliferative and cytotoxic effects of such compounds. nih.gov

Compound Class Cell Lines Tested Biological Activity Reference
Benzofuro[2,3-b]pyridine HT-1080, 786-O, MDA-MB-231 Suppression of ferroptosis, preservation of cell viability acs.org
Benzofuro[3,2-b]pyridin-2(1H)-one Raji, HL60, K562 Antiproliferative (Btk/PI3Kδ inhibition) nih.gov
Furo[2,3-b]pyridine MCF-7, MDA-MB-231 Potent cytotoxic activity cncb.ac.cn
Thieno[2,3-b]pyridine HCT-116, HepG-2, MCF-7 Antitumor activity nih.gov

Cytokine Induction:

The immunomodulatory properties of related scaffolds have been investigated through their effect on cytokine production. A series of inhibitors based on a dihydrofuro[2,3-b]pyridine scaffold were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the innate immune response signaling pathway. nih.gov The lead compound from this series, compound 38, was shown to effectively reduce the in vitro production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in both mouse immortalized bone marrow-derived macrophages (iBMDMs) and human peripheral blood mononuclear cells (PBMCs). nih.gov This demonstrates the potential for this heterocyclic system to modulate key inflammatory signaling pathways. In other studies, benzofuran derivatives have been reported to effectively reduce levels of key inflammatory mediators including TNF, Interleukin-1 (IL-1), and IL-8. nih.gov

High-Throughput Screening Approaches for Hit Identification and Lead Optimization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a specific biological target. For scaffolds like benzofuro[2,3-b]pyridine, HTS assays are instrumental in the initial stages of hit identification and subsequent lead optimization.

While specific HTS campaigns leading to the discovery of 2-Methylbenzofuro[2,3-b]pyridin-8-ol derivatives are not extensively detailed in the public literature, the methodologies employed for similar heterocyclic compounds are well-established. Typically, a primary HTS assay is designed to be robust, reproducible, and scalable for screening tens of thousands to millions of compounds.

Approaches for Hit Identification:

Biochemical Assays: For derivatives targeting specific enzymes, such as kinases (e.g., Btk, PI3Kδ, IRAK4), biochemical assays are common. nih.govnih.gov These assays often measure the direct inhibition of enzyme activity using methods like fluorescence polarization (FP), which can be adapted for HTS to screen for inhibitors of protein-protein interactions or enzyme activity. acs.org

Cell-Based Assays: Cell-based HTS assays measure a compound's effect in a more physiologically relevant context. For identifying antiproliferative agents or modulators of cell death pathways like ferroptosis, assays measuring cell viability (e.g., using reagents like CellTiter-Glo®) or specific markers of apoptosis or ferroptosis can be miniaturized and automated for a high-throughput format. acs.org

Lead Optimization: Following a primary screen, identified hits undergo a process of validation and optimization. This involves secondary, more complex assays to confirm activity, determine dose-response relationships (IC50/EC50 values), and assess selectivity against related targets. Computational approaches and medicinal chemistry efforts are then used to synthesize and test analogs, systematically modifying the hit structure to improve potency, selectivity, and pharmacokinetic properties, transforming a promising hit into a viable lead compound. nih.gov

In Vivo Mechanistic Investigations in Preclinical Disease Models

Assessment in Neurodegenerative Disease Models (e.g., Alzheimer's Disease models for cGAS inhibitors)

The benzofuran and benzofuropyridine scaffolds are of significant interest in the development of therapeutics for neurodegenerative conditions, most notably Alzheimer's disease (AD). ijpsonline.com Research has focused on multiple pathological hallmarks of AD.

Derivatives of pyridyl benzofuran have been developed as imaging agents for β-amyloid (Aβ) plaques, a key pathological feature of AD. scienceopen.com These compounds show a high binding affinity for Aβ aggregates, and radioiodinated versions have been used for SPECT imaging in transgenic mouse models of AD, successfully labeling Aβ plaques in vivo. scienceopen.com Beyond imaging, other 2-arylbenzofuran derivatives have been synthesized and evaluated as multi-target agents for AD, demonstrating inhibitory activity against both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and β-secretase (BACE1), the enzyme that initiates the production of Aβ peptides. nih.gov

Furthermore, the recently discovered role of benzofuro[2,3-b]pyridine derivatives as potent inhibitors of ferroptosis opens a new therapeutic avenue. acs.org As ferroptosis has been implicated as a mechanism of neuronal cell death in neurodegenerative diseases, pharmacological inhibition of this pathway represents a promising strategy. acs.org While specific in vivo studies of benzofuro[2,3-b]pyridine derivatives in AD models via this mechanism are pending, it provides a strong rationale for their future evaluation.

It is important to note that while the prompt mentions cGAS inhibitors, current research literature does not prominently link the benzofuro[2,3-b]pyridine scaffold to the inhibition of the cGAS-STING pathway in the context of Alzheimer's disease. The therapeutic potential in this area is primarily linked to amyloid-beta modulation and the inhibition of ferroptosis. acs.orgnih.govresearchgate.net

Evaluation in Inflammatory Models (e.g., carrageenan-induced rat paw edema)

The anti-inflammatory potential of benzofuropyridine-related compounds has been assessed in established preclinical models of inflammation. The carrageenan-induced rat paw edema model is a classical and widely used assay for evaluating the efficacy of acute anti-inflammatory agents. mdpi.com In this model, the injection of carrageenan, an irritant, into the rat's paw induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified over several hours. nih.gov The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity. phytopharmajournal.com

While direct testing of this compound in this specific model is not detailed in the available literature, related scaffolds have demonstrated significant anti-inflammatory effects in vivo.

A molecular hybrid containing benzofuran, pyrazole, and pyridine nuclei showed significant anti-inflammatory activity in a model of osteoarthritis, a chronic inflammatory disease. nih.gov

A lead compound (38) from a series of dihydrofuro[2,3-b]pyridine IRAK4 inhibitors was shown to be orally efficacious in a lipopolysaccharide (LPS)-induced inflammation model in mice, significantly inhibiting the secretion of serum TNF-α. nih.gov

These findings in relevant in vivo models underscore the therapeutic potential of the broader furo- and benzofuropyridine class of compounds for treating inflammatory conditions.

In Vivo Model Compound Scaffold Finding Reference
Carrageenan-induced paw edema General model description Standard assay for acute anti-inflammatory activity mdpi.comnih.gov
LPS-induced inflammation (mouse) Dihydrofuro[2,3-b]pyridine Oral efficacy in inhibiting serum TNF-α secretion nih.gov
Osteoarthritis model Benzofuran-pyrazole-pyridine hybrid Significant anti-inflammatory activity nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel and More Efficient Synthetic Pathways for Complex Derivatives

The advancement of organic synthesis is crucial for creating structurally complex and diverse derivatives of 2-Methylbenzofuro[2,3-b]pyridin-8-ol. Future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. Key areas of exploration include the move away from traditional, often harsh, reaction conditions towards more sophisticated and sustainable approaches.

Modern synthetic strategies that are expected to be applied include:

Metal-Free Catalysis: To circumvent the cost and potential toxicity associated with heavy metal catalysts, metal-free synthetic protocols are being developed. For related benzofuro[2,3-c]pyridin-3-ol analogues, metal-free approaches involving intramolecular cascade condensation reactions have proven successful. nih.govresearchgate.net

C-H Functionalization: Direct C-H bond functionalization represents a powerful tool for streamlining synthesis. This method allows for the direct attachment of new functional groups to the core scaffold without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps. mdpi.com This strategy is highly modular and can be used to generate diverse collections of derivatives for screening campaigns. mdpi.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. The development of MCRs for synthesizing polysubstituted benzofuro[2,3-c]pyridines has been reported and could be adapted for the 2,3-b isomer. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. nih.gov This technique has been efficiently applied to the synthesis of various heterocyclic systems, including thieno[3,2-d]pyrimidin-4-amines. nih.gov

Table 1: Comparison of Modern Synthetic Strategies
Synthetic StrategyPrincipleKey AdvantagesPotential Application
Metal-Free CatalysisUtilizes organic catalysts or reaction conditions that avoid transition metals.Reduced cost, lower toxicity, and easier purification. nih.govresearchgate.netLarge-scale, sustainable synthesis of derivatives.
C-H FunctionalizationDirectly converts C-H bonds into C-C or C-heteroatom bonds.High step economy, modularity, access to novel chemical space. mdpi.comRapid diversification of substituents on the core scaffold.
Multicomponent ReactionsThree or more reactants combine in a one-pot reaction.High efficiency, atom economy, and structural complexity. nih.govBuilding complex derivatives in a single synthetic operation.
Microwave-Assisted SynthesisUses microwave energy to heat reactions.Drastically reduced reaction times, improved yields, and cleaner reactions. nih.govHigh-throughput synthesis for chemical library generation.

Diversification of Chemical Space through Library Synthesis for Lead Discovery

To unlock the full therapeutic potential of the this compound scaffold, a systematic exploration of its chemical space is necessary. Library synthesis, a strategy for creating a large number of related compounds in parallel, is a cornerstone of modern drug discovery. This approach allows for the high-throughput screening of compounds to identify "hits" and "leads" with desired biological activity.

Future efforts will concentrate on:

Scaffold Decoration: The core structure of this compound offers multiple sites for chemical modification. By strategically introducing a wide variety of functional groups at these positions, researchers can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. rroij.com

Fragment-Based Drug Design (FBDD): Heterocyclic compounds are integral to FBDD, where small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. rroij.com The benzofuro[2,3-b]pyridine (B12332454) core can serve as a starting fragment or be built up from smaller, validated fragments.

Parallel Synthesis: Employing automated or semi-automated synthesis platforms will enable the rapid generation of hundreds or thousands of analogues. Modular synthetic routes, such as those employing C-H functionalization and transamidation, are particularly well-suited for creating diverse libraries for screening. mdpi.com

Table 2: Potential Sites for Chemical Diversification
Position on ScaffoldPotential ModificationsObjective
C2-Methyl GroupAlkylation, arylation, functionalization (e.g., conversion to hydroxymethyl).Explore structure-activity relationships (SAR) related to steric and electronic effects.
C8-Hydroxyl GroupEtherification, esterification, replacement with amines or halogens.Modulate hydrogen bonding capacity, solubility, and metabolic stability.
Benzene (B151609) RingIntroduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -CF3).Fine-tune electronic properties and target interactions.
Pyridine (B92270) RingAddition of substituents, N-oxidation, or quaternization.Alter basicity, solubility, and potential for specific ionic interactions. nih.gov

Advanced Mechanistic Studies at the Molecular Level for Target Engagement

Identifying that a compound is biologically active is only the first step; understanding its mechanism of action (MoA) at the molecular level is critical for rational drug design and optimization. Future research will employ a combination of experimental and computational techniques to elucidate precisely how derivatives of this compound interact with their biological targets.

Key methodologies will include:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution, three-dimensional structures of a compound bound to its target protein or enzyme. This information reveals the specific amino acid residues involved in binding and the precise orientation of the compound in the active site.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Molecular Docking and Simulation: Computational models can predict the binding mode and affinity of novel derivatives. For example, molecular docking was used to show that related N-methylbenzofuro[3,2-b]quinoline derivatives interact with the C-terminal interdomain cleft of the bacterial protein FtsZ, thereby inhibiting cell division. nih.gov These simulations can guide the design of new analogues with improved target engagement. Nitrogen-containing heterocycles are particularly effective in pharmaceuticals because their nitrogen atoms can form hydrogen bonds and participate in π-π stacking interactions with biological targets like proteins and nucleic acids. rroij.com

Table 3: Techniques for Mechanistic Studies
TechniqueInformation ProvidedApplication in Drug Design
X-Ray CrystallographyHigh-resolution 3D structure of the compound-target complex.Reveals specific binding interactions, guiding structure-based design.
Molecular DockingPredicted binding pose and estimated binding affinity.Virtual screening of compound libraries and prioritization of candidates for synthesis. nih.gov
Surface Plasmon Resonance (SPR)Real-time kinetics of binding (on- and off-rates).Quantifies binding affinity and helps in lead optimization.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy).Provides a complete thermodynamic profile of the molecular interaction.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com For the this compound family, AI/ML will play a pivotal role in navigating the vast chemical space to identify the most promising candidates efficiently.

Emerging applications in this area include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use existing data to build mathematical relationships between a compound's structure and its biological activity. mdpi.com ML algorithms can create highly accurate QSAR models to predict the potency and potential toxicity of virtual derivatives before they are synthesized, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. mdpi.com These models can learn the underlying rules of chemistry and, when combined with reinforcement learning, can be trained to generate novel benzofuro[2,3-b]pyridine derivatives that are optimized for specific properties, such as high target affinity and good pharmacokinetic profiles. slideshare.net

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds against a biological target, a process that would be impossible through physical experimentation. nih.gov This allows researchers to focus their synthetic efforts on a smaller, more promising set of molecules.

Table 4: AI/ML Applications in Drug Design
AI/ML ApplicationDescriptionImpact on Research
QSAR ModelingDevelops models that predict the activity of compounds based on their chemical structure. mdpi.comPrioritizes synthesis of the most promising compounds.
Generative ModelsDesigns novel molecules with desired properties based on learned chemical rules. slideshare.netCreates innovative lead candidates that might not be conceived through traditional methods.
High-Throughput Virtual ScreeningUses predictive models to rapidly assess millions of virtual compounds. nih.govDramatically increases the efficiency of hit identification.
ADMET PredictionPredicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Reduces late-stage failures by identifying problematic compounds early in the process.

Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

Even a highly potent compound can be ineffective if it does not reach its intended target in the body. The development of advanced drug delivery systems is a critical area of future research aimed at enhancing the therapeutic efficacy of this compound derivatives while minimizing off-target side effects.

Future research will focus on:

Nanocarrier Encapsulation: Encapsulating drug molecules within nanocarriers, such as liposomes, polymeric nanoparticles, or protein-based nanoparticles, offers numerous advantages. These include improved solubility and stability of the drug, protection from premature degradation in the bloodstream, and controlled release profiles. mdpi.com

Targeted Delivery: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. nih.gov This active targeting strategy concentrates the drug at the site of action, increasing its effectiveness and reducing systemic toxicity. nih.gov

Stimuli-Responsive Systems: Smart delivery systems are being designed to release their drug payload in response to specific triggers in the microenvironment of the diseased tissue, such as a lower pH or the presence of certain enzymes. mdpi.com This ensures that the drug is released precisely where it is needed most.

Table 5: Targeted Drug Delivery Systems
Delivery SystemDescriptionKey Advantages
LiposomesSpherical vesicles composed of a lipid bilayer.Biocompatible; can carry both hydrophilic and hydrophobic drugs.
Polymeric NanoparticlesSolid colloidal particles made from biodegradable polymers.High stability, controlled release, and tunable surface chemistry. mdpi.com
Polymer-Drug Conjugates (PDCs)The drug is covalently attached to a polymer backbone.Improved pharmacokinetics and potential for targeted delivery. nih.gov
Protein-Based NanoparticlesCarriers made from proteins like albumin.Biocompatible, biodegradable, and can exploit natural uptake pathways. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methylbenzofuro[2,3-b]pyridin-8-ol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves palladium-mediated cross-coupling reactions to construct the benzofuropyridine core. For example, describes a four-step process for analogous furopyridines, starting with condensation of substituted phenols with halogenated pyridines. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), reaction temperature (80–120°C), and solvent polarity (DMF or THF) to improve yield . Post-synthetic modifications, such as trifluoromethanesulfonate derivatization (e.g., CAS 1609373-98-9), require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated for the structurally related compound 2-methyl-4a-phenethyl-benzofuropyridin-8-ol ().
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substituent positions and detects impurities. For example, the triflate derivative (CAS 1609373-98-9) shows distinct CF₃ signals at ~-70 ppm in ¹⁹F NMR .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) from conflicting studies. highlights that pyrazolo[3,4-b]pyridines exhibit variable antibacterial activity depending on bacterial strain (Gram-positive vs. Gram-negative).
  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay noise.
  • Structural analogs : Test derivatives (e.g., 3-bromo or triflate variants) to isolate pharmacophore contributions .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?

  • Methodology :

  • Fragment-based design : Modify substituents (e.g., methyl, bromo, or triflate groups) to assess impact on target binding. demonstrates how thieno[2,3-b]pyridine derivatives gain activity via halogen substitution.
  • Computational docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). correlates logP values with membrane permeability for pyridazine analogs.
  • Pharmacokinetic profiling : Measure solubility (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize analogs .

Q. How do computational models predict the physicochemical properties of this compound, and how can these predictions be validated experimentally?

  • Methodology :

  • In silico tools : Software like Schrödinger’s QikProp calculates logP, pKa, and polar surface area. reports that pyrazolo[3,4-b]pyridines with logP >3 exhibit improved blood-brain barrier penetration.
  • Experimental validation :
  • logP : Determine via octanol-water partitioning.
  • Solubility : Use UV-Vis spectroscopy in buffered solutions (pH 1.2–7.4) .
  • Stability : Incubate compound in simulated gastric fluid (pH 2) and monitor degradation via LC-MS .

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Reactant of Route 1
2-Methylbenzofuro[2,3-b]pyridin-8-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.